N,N-DIISOBUTYL-4-METHYL-3-NITRO-1-BENZENESULFONAMIDE

Description

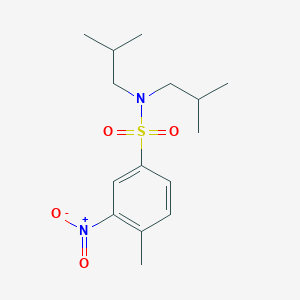

N,N-Diisobutyl-4-methyl-3-nitro-1-benzenesulfonamide is a benzenesulfonamide derivative characterized by its unique substitution pattern. The molecule features:

- A sulfonamide group (-SO₂NH-) at position 1 of the benzene ring.

- Diisobutylamine substituents (N,N-diisobutyl) attached to the sulfonamide nitrogen.

- A methyl group at position 4 and a nitro group (-NO₂) at position 3 on the aromatic ring.

Its synthesis typically involves sulfonylation of aniline derivatives followed by alkylation and nitration steps. The nitro group enhances electrophilic substitution reactivity, while the diisobutyl chains influence lipophilicity and steric effects .

Properties

IUPAC Name |

4-methyl-N,N-bis(2-methylpropyl)-3-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O4S/c1-11(2)9-16(10-12(3)4)22(20,21)14-7-6-13(5)15(8-14)17(18)19/h6-8,11-12H,9-10H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JITVZLHYHHAFHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)N(CC(C)C)CC(C)C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diisobutyl-4-methyl-3-nitro-1-benzenesulfonamide typically involves the nitration of 4-methylbenzenesulfonamide followed by the introduction of the N,N-diisobutyl groups. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to avoid over-nitration. The resulting nitro compound is then reacted with diisobutylamine under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N,N-Diisobutyl-4-methyl-3-nitro-1-benzenesulfonamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Reduction: The major product is N,N-Diisobutyl-4-methyl-3-amino-1-benzenesulfonamide.

Substitution: Depending on the nucleophile used, various substituted sulfonamides can be formed.

Scientific Research Applications

N,N-Diisobutyl-4-methyl-3-nitro-1-benzenesulfonamide has several scientific research applications:

Chemistry: It can be used as a building block in the synthesis of more complex organic molecules.

Medicine: Sulfonamides are used in the treatment of bacterial infections, and this compound may be explored for similar therapeutic applications.

Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N-Diisobutyl-4-methyl-3-nitro-1-benzenesulfonamide involves its interaction with specific molecular targets. In the case of its potential antibacterial activity, the compound may inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition disrupts bacterial growth and replication .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences between N,N-Diisobutyl-4-methyl-3-nitro-1-benzenesulfonamide and analogous compounds:

| Compound Name | Substituents on Benzene Ring | Sulfonamide Substituents | Key Functional Groups | Molecular Formula |

|---|---|---|---|---|

| This compound | 4-methyl, 3-nitro | N,N-diisobutyl | -SO₂NH-, -NO₂, -CH₃ | C₁₈H₂₉N₂O₄S |

| Benzenesulfonamide | None | None | -SO₂NH- | C₆H₇NO₂S |

| 4-Nitrobenzenesulfonamide | 4-nitro | None | -SO₂NH-, -NO₂ | C₆H₆N₂O₄S |

| N-Isobutyl-3-methyl-4-nitrobenzamide | 3-methyl, 4-nitro | N-isobutyl (amide) | -CONH-, -NO₂, -CH₃ | C₁₂H₁₅N₂O₃ |

| N,N’-(3-Chloro-4-nitro-1,2-phenylene)bis(4-methylbenzenesulfonamide) | 3-chloro, 4-nitro | Bis(4-methylbenzenesulfonamide) | -SO₂NH-, -Cl, -NO₂, -CH₃ | C₂₀H₁₈ClN₃O₆S₂ |

Key Observations :

- Nitro-containing analogs (e.g., 4-nitrobenzenesulfonamide) share electrophilic properties but lack the steric bulk of diisobutyl groups, altering solubility and interaction with biological targets .

- Benzamide derivatives (e.g., N-isobutyl-3-methyl-4-nitrobenzamide) replace the sulfonamide group with an amide (-CONH-), reducing acidity and hydrogen-bonding capacity .

Functional Impact :

- The diisobutyl groups in the target compound increase lipophilicity, enhancing membrane permeability but reducing aqueous solubility.

- The nitro group at position 3 (meta to sulfonamide) may sterically hinder interactions with enzyme active sites compared to para-substituted analogs .

- Compared to benzamides, sulfonamides generally exhibit stronger hydrogen-bonding capacity, making them more effective in targeting proteins like carbonic anhydrase .

Biological Activity

N,N-Diisobutyl-4-methyl-3-nitro-1-benzenesulfonamide (DBMNS) is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antibacterial, anticancer, and anti-inflammatory activities, supported by relevant case studies and research findings.

- Molecular Formula : C15H21N3O2S

- Molecular Weight : 328.43 g/mol

- Structure : The compound features a sulfonamide group, which is known for its diverse biological activities.

Antibacterial Activity

Research has shown that DBMNS exhibits significant antibacterial properties against various strains of bacteria. A study conducted by researchers evaluated the Minimum Inhibitory Concentration (MIC) of DBMNS against common pathogens.

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 25 | |

| Escherichia coli | 30 | |

| Pseudomonas aeruginosa | 20 |

In comparison to standard antibiotics, DBMNS showed comparable or superior inhibition, indicating its potential as an antibacterial agent.

Anticancer Activity

DBMNS has also been investigated for its anticancer properties. A notable study focused on its effects on breast cancer cell lines. The compound was found to induce apoptosis in MCF-7 cells, as evidenced by increased lactate dehydrogenase (LDH) levels, indicating cell membrane damage.

Case Study: MCF-7 Cell Line

| Concentration (µM) | LDH Activity (U/L) | Cell Viability (%) |

|---|---|---|

| 0 | 85.35 ± 4.2 | 100 |

| 100 | 521.77 ± 30.8 | 45 |

| 200 | 370.50 ± 20.5 | 30 |

The study concluded that DBMNS effectively inhibits the growth of MCF-7 cells and induces apoptosis at higher concentrations, suggesting its potential as a chemotherapeutic agent .

Anti-inflammatory Activity

The anti-inflammatory effects of DBMNS have been explored through its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies demonstrated that DBMNS significantly reduced the levels of these cytokines in activated macrophages.

Inhibition Data

| Cytokine | Inhibition (%) at 10 µg/mL |

|---|---|

| TNF-α | 78% |

| IL-6 | 89% |

These findings suggest that DBMNS may have therapeutic applications in inflammatory diseases .

The biological activity of DBMNS can be attributed to its ability to interact with various cellular targets:

- Inhibition of Enzymatic Activity : DBMNS may inhibit enzymes involved in bacterial cell wall synthesis.

- Induction of Apoptosis : The compound appears to activate apoptotic pathways in cancer cells.

- Cytokine Modulation : It modulates the immune response by inhibiting pro-inflammatory cytokines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.